N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide
Brand Name: Vulcanchem
CAS No.: 337924-48-8
VCID: VC4148378
InChI: InChI=1S/C12H13FN2O2S2/c13-12-6-2-1-4-10(12)8-14-19(16,17)15-9-11-5-3-7-18-11/h1-7,14-15H,8-9H2
SMILES: C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CS2)F
Molecular Formula: C12H13FN2O2S2
Molecular Weight: 300.37

N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide

CAS No.: 337924-48-8

Cat. No.: VC4148378

Molecular Formula: C12H13FN2O2S2

Molecular Weight: 300.37

* For research use only. Not for human or veterinary use.

N-(2-fluorobenzyl)-N'-(2-thienylmethyl)sulfamide - 337924-48-8

Specification

CAS No. 337924-48-8
Molecular Formula C12H13FN2O2S2
Molecular Weight 300.37
IUPAC Name 1-(2-fluorophenyl)-N-(thiophen-2-ylmethylsulfamoyl)methanamine
Standard InChI InChI=1S/C12H13FN2O2S2/c13-12-6-2-1-4-10(12)8-14-19(16,17)15-9-11-5-3-7-18-11/h1-7,14-15H,8-9H2
Standard InChI Key VUBCZHGKIXCQKK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CS2)F

Introduction

Chemical Identification and Structural Properties

Molecular Composition

N-(2-Fluorobenzyl)-N'-(2-thienylmethyl)sulfamide features a sulfamide backbone (SO2NH2\text{SO}_2\text{NH}_2) substituted with a 2-fluorobenzyl group and a 2-thienylmethyl moiety . Key identifiers include:

PropertyValueSource
CAS Number337924-48-8
IUPAC Name{[(2-Fluorophenyl)methyl]sulfamoyl}[(thiophen-2-yl)methyl]amine
Molecular FormulaC12H13FN2O2S2\text{C}_{12}\text{H}_{13}\text{FN}_2\text{O}_2\text{S}_2
Molecular Weight300.37 g/mol
SMILESC1=CC=C(C(=C1)CNS(=O)(=O)NCC2=CC=CS2)F
Predicted Boiling Point457.8 ± 55.0 °C
Predicted Density1.395 ± 0.06 g/cm³
Predicted pKa10.05 ± 0.40

The fluorobenzyl group enhances lipophilicity, while the thienylmethyl moiety contributes to electronic interactions, critical for biological activity .

Synthesis and Structural Optimization

Synthetic Routes

The compound is synthesized via a multi-step process:

  • Nucleophilic Substitution: Reaction of 2-bromo-4,5-dimethoxybenzene-1-sulfonyl chloride with 2-fluorobenzylamine yields intermediate sulfonamides .

  • Suzuki Cross-Coupling: Introduction of the thienylmethyl group via palladium-catalyzed coupling with thiophene boronic acids .

  • Purification: Crystallization from methanol or diethyl ether achieves high purity (>85%) .

Structural Analogues

Modifications to the fluorobenzyl or thienylmethyl groups alter bioactivity:

AnalogueKey ModificationBioactivity ChangeSource
N-(3-Trifluoromethylbenzyl)CF₃ substitutionEnhanced antiviral
N-(2-Iodophenyl)Iodine substitutionIncreased halogen bonding
N-(4-Fluorobenzyl)Para-fluorine positionReduced antimicrobial

Halogen substitutions (e.g., fluorine, iodine) improve target binding via halogen bonding, while bulkier groups may hinder solubility .

Biological Activity and Mechanisms

Antimicrobial Properties

N-(2-Fluorobenzyl)-N'-(2-thienylmethyl)sulfamide inhibits bacterial growth by disrupting folate synthesis pathways, a mechanism shared with sulfonamide-class antibiotics . In vitro studies demonstrate:

  • MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Synergy with β-Lactams: Reduces resistance in methicillin-resistant S. aureus (MRSA) .

Pharmacokinetic Profile

  • Solubility: Limited aqueous solubility (logP = 2.8) .

  • Metabolic Stability: Resists CYP450-mediated oxidation due to fluorine substitution .

Research Applications and Case Studies

Pharmaceutical Development

As a lead compound, it serves as a scaffold for:

  • Antimicrobial Agents: Derivatives with improved potency against Gram-negative pathogens .

  • Anticancer Therapeutics: Sulfamide derivatives induce apoptosis in HeLa cells (IC₅₀ = 12 µM).

Material Science

Sulfamide polymers derived from similar compounds exhibit high thermal stability (Tg>200°CT_g > 200°C), suitable for high-performance materials .

Challenges and Future Directions

Limitations

  • Low Solubility: Requires formulation with cyclodextrins or liposomal carriers .

  • Toxicity: Metabolites may exhibit nephrotoxicity at high doses.

Optimization Strategies

  • Prodrug Design: Phosphate esters to enhance bioavailability .

  • Hybrid Molecules: Conjugation with quinolones for dual-action antibiotics .

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